(2E)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]-3a,4,5,9b-tetrahydrobenzo[e]indole;perchlorate
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Overview
Description
The compound “(2E)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]-3a,4,5,9b-tetrahydrobenzo[e]indole;perchlorate” is a complex organic molecule. It features multiple indole rings and conjugated dienes, which are indicative of its potential reactivity and applications in various fields such as chemistry, biology, and materials science.
Scientific Research Applications
The compound’s unique structure makes it useful in various scientific research applications:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Medicine: Possible use in drug development or as a therapeutic agent.
Industry: Applications in materials science, such as in the development of organic semiconductors or dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of indole rings and the introduction of conjugated diene systems. Typical synthetic routes might involve:
Formation of Indole Rings: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of Conjugated Dienes: This step might involve Wittig reactions or other methods to introduce double bonds in a conjugated system.
Final Assembly: The final step would involve coupling the indole units with the conjugated diene system under specific reaction conditions, possibly using catalysts or specific reagents to ensure the desired configuration.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This might include:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of efficiency.
Purification Techniques: Using chromatography, crystallization, or other methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The presence of double bonds and indole rings makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under appropriate conditions to modify its electronic properties.
Substitution: Functional groups on the indole rings can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or other electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of quinones, while reduction could result in the formation of dihydro derivatives.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific application. For example:
In Biological Systems: It might interact with specific proteins or nucleic acids, affecting their function.
In Chemical Reactions: It might act as a catalyst or reactant, facilitating specific transformations.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole structures.
Conjugated Dienes: Compounds with similar conjugated diene systems.
Uniqueness
The uniqueness of this compound lies in its specific combination of indole rings and conjugated dienes, which might confer unique electronic and chemical properties.
Properties
IUPAC Name |
(2E)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]-3a,4,5,9b-tetrahydrobenzo[e]indole;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N2.ClHO4/c1-34(2)30(36(5)28-22-20-24-14-10-12-16-26(24)32(28)34)18-8-7-9-19-31-35(3,4)33-27-17-13-11-15-25(27)21-23-29(33)37(31)6;2-1(3,4)5/h7-19,28-29,32-33H,20-23H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPDRECYOZLALI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(CCC3=CC=CC=C23)[N+](=C1C=CC=CC=C4C(C5C(N4C)CCC6=CC=CC=C56)(C)C)C)C.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2C(CCC3=CC=CC=C23)[N+](=C1/C=C/C=C/C=C/4\C(C5C(N4C)CCC6=CC=CC=C56)(C)C)C)C.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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